molecular formula C18H15NOS B2468547 4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-62-2

4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Cat. No.: B2468547
CAS No.: 866133-62-2
M. Wt: 293.38
InChI Key: VKRFKNZUJHXSBS-UHFFFAOYSA-N
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Description

4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a synthetic organic compound with the molecular formula C18H15NOS and a molecular weight of 293.38. This compound is known for its unique physical and chemical properties, making it valuable in various scientific experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with 4-methyl-2-phenoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid, leading to the formation of the desired quinoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The phenoxy group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline can be compared with other similar compounds, such as:

    4-Methylquinoline: Lacks the phenoxy and thieno groups, resulting in different chemical and biological properties.

    6-Phenoxyquinoline: Lacks the thieno group, leading to variations in its reactivity and applications.

    2,3-Dihydrothieno[3,2-c]quinoline: Lacks the methyl and phenoxy groups, affecting its overall stability and bioactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct physical, chemical, and biological properties.

Properties

IUPAC Name

4-methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS/c1-12-14-10-11-21-18(14)15-8-5-9-16(17(15)19-12)20-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRFKNZUJHXSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCSC2=C3C=CC=C(C3=N1)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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